An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this document outlines its probable synthetic routes, predicted physicochemical properties, and potential biological activities based on extensive analysis of analogous compounds. Detailed experimental protocols for its synthesis are provided, along with spectroscopic data from closely related structures. Furthermore, this guide explores the potential mechanism of action of pyrazole carboxylic acids as cannabinoid receptor antagonists, a prominent area of research for this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pyrazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the 1-position of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. This guide focuses on the 1-isobutyl substituted pyrazole-4-carboxylic acid, a molecule with potential applications in drug discovery, particularly in the context of cannabinoid receptor modulation.
Physicochemical Properties and Data
Table 1: Predicted Physicochemical Properties of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |
Table 2: Spectroscopic Data of Analogous Pyrazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 3.9 (s, 3H, N-CH₃), 7.9 (s, 1H, pyrazole-H), 8.1 (s, 1H, pyrazole-H), 12.7 (br s, 1H, COOH) | 39.5 (N-CH₃), 114.2 (pyrazole-C), 132.8 (pyrazole-C), 141.5 (pyrazole-C), 164.0 (C=O) | PubChem CID: 643160 |
| Ethyl 1H-pyrazole-4-carboxylate | 1.36 (t, 3H, CH₃), 4.31 (q, 2H, CH₂), 8.08 (s, 2H, pyrazole-H), 13.3 (br s, 1H, NH) | 14.4 (CH₃), 60.5 (CH₂), 112.5 (pyrazole-C), 139.5 (pyrazole-C), 163.0 (C=O) | PubChem CID: 142179 |
| 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxamide | 0.88 (d, 6H), 1.82-2.00 (m, 1H), 2.34 (d, 2H), 3.87 (s, 3H), 4.10 (s, 2H, NH₂), 7.48 (s, 2H, NH₂) | 22.23, 27.61, 33.46, 38.84, 123.90, 129.26, 140.26, 161.85 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process. A plausible and efficient synthetic route involves the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by oxidation to the desired carboxylic acid.
Proposed Synthetic Pathway
A logical synthetic approach is outlined below. This pathway is based on well-established organic chemistry reactions for the synthesis of similar pyrazole derivatives.
Caption: Proposed Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous compounds and are proposed for the preparation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Protocol 1: Synthesis of 1-Isobutyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)
This procedure is based on the Vilsmeier-Haack formylation of 1-substituted pyrazoles.[1]
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Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF, 3 eq.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Formylation: Dissolve 1-Isobutyl-1H-pyrazole (1 eq.) in anhydrous DMF (2 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-Isobutyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Final Product)
This protocol describes the oxidation of the aldehyde intermediate to the carboxylic acid.[2]
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Reaction Setup: In a round-bottom flask, dissolve 1-Isobutyl-1H-pyrazole-4-carbaldehyde (1 eq.) in a mixture of acetone and water (1:1).
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Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.
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Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved.
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Acidification and Extraction: Acidify the clear solution with 2N HCl to a pH of 2-3. Extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Biological Activity and Mechanism of Action
Derivatives of pyrazole carboxylic acid are well-documented for their diverse pharmacological activities. A significant area of investigation for this class of compounds is their role as antagonists of the cannabinoid receptor 1 (CB1).[3][4] The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.
Structure-Activity Relationship (SAR)
For pyrazole-based CB1 receptor antagonists, several structural features are known to be critical for potent and selective activity:
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1-Position Substituent: A bulky, lipophilic group, such as a substituted phenyl ring, is often favored for high affinity.[3] The isobutyl group in the target compound contributes to this lipophilicity.
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4-Position Substituent: The nature of the substituent at the 4-position can influence the compound's interaction with the receptor.
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3- and 5-Position Substituents: Modifications at these positions are crucial for modulating affinity and efficacy (antagonist vs. inverse agonist).
Mechanism of Action: CB1 Receptor Antagonism
CB1 receptor antagonists, such as the well-studied rimonabant, act by binding to the CB1 receptor and preventing its activation by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[5] This blockade inhibits the downstream signaling cascade.
The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4] Additionally, agonist binding modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] By blocking the receptor, an antagonist prevents these signaling events.
Caption: Simplified CB1 Receptor Signaling Pathway and Point of Antagonism
Conclusion
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest for which a complete experimental profile is not yet available in public literature. However, based on the established chemistry of pyrazoles, this guide provides robust, plausible synthetic routes and predicts its key physicochemical and biological properties. The potential of this molecule and its analogs as CB1 receptor antagonists warrants further investigation for therapeutic applications in areas such as metabolic disorders and central nervous system diseases. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate this and related compounds.
